N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C33H29N7O6S2 and its molecular weight is 683.76. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds with structural similarities, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has focused on crystal structure determination. These studies provide a foundation for understanding the molecular geometry, stability, and potential interactions of similar compounds. For instance, crystal and molecular structure studies have been conducted to understand the stabilization mechanisms through hydrogen bond interactions, which are crucial for designing molecules with desired properties (Prabhuswamy et al., 2016).
Synthesis and Characterization
Another area of research involves the synthesis and characterization of structurally similar compounds. These studies are fundamental in the development of novel compounds with potential therapeutic or material applications. For example, research on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives showcases methodologies that could be applicable to synthesizing the compound , providing insights into its potential reactivity and functionalization (Panchal & Patel, 2011).
Structural Characterization and DFT Studies
Research on compounds with dimethoxyphenyl and thiophenyl groups often includes density functional theory (DFT) studies to predict molecular properties, which are essential for understanding the behavior of these molecules in various environments. Studies on similar compounds, such as 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, have included DFT calculations to correlate experimental data with theoretical models, providing a deeper understanding of their electronic structure and potential reactivity (Şahin et al., 2011).
Antimicrobial and Antioxidant Studies
Compounds bearing pyrazole, thiophene, and triazole moieties have been explored for their biological activities, including antimicrobial and antioxidant properties. This line of research is crucial for the development of new pharmaceuticals and materials with potential health benefits. For example, novel thiadiazoles integrated with benzofuran and pyrazole moieties have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of such compounds in medical and pharmaceutical research (Idrees, Kola, & Siddiqui, 2019).
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N7O6S2/c1-45-27-11-6-10-24(31(27)46-2)26-18-25(28-12-7-17-47-28)37-39(26)30(41)20-48-33-36-35-29(19-34-32(42)21-8-4-3-5-9-21)38(33)22-13-15-23(16-14-22)40(43)44/h3-17,26H,18-20H2,1-2H3,(H,34,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZPAIKWYNRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N7O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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